(3E)-4-(1-pyrrolidinyl)-3-penten-2-one
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Overview
Description
(3E)-4-(1-pyrrolidinyl)-3-penten-2-one is an organic compound characterized by the presence of a pyrrolidine ring attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-(1-pyrrolidinyl)-3-penten-2-one typically involves the reaction of pyrrolidine with a suitable pentenone precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the pyrrolidine on the pentenone. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(1-pyrrolidinyl)-3-penten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3E)-4-(1-pyrrolidinyl)-3-penten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3E)-4-(1-pyrrolidinyl)-3-penten-2-one exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also plays a role in its mechanism of action, as it can be metabolized into active forms within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-pyrrolidinyl)-2-butanone
- 4-(1-pyrrolidinyl)-3-buten-2-one
- 4-(1-pyrrolidinyl)-3-pentanol
Uniqueness
(3E)-4-(1-pyrrolidinyl)-3-penten-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(E)-4-pyrrolidin-1-ylpent-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7+ |
InChI Key |
CWUMGRRVCLAYKC-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/N1CCCC1 |
Canonical SMILES |
CC(=CC(=O)C)N1CCCC1 |
Origin of Product |
United States |
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